Raloxifène 6-glucuronide

Vue d'ensemble

Description

Le raloxifène 6-glucuronide est un métabolite du raloxifène, un modulateur sélectif des récepteurs aux œstrogènes utilisé principalement pour la prévention et le traitement de l'ostéoporose et la prévention du cancer du sein chez les femmes ménopausées . Le raloxifène subit un métabolisme important dans l'organisme, ce qui conduit à la formation de plusieurs composés glucuronidés, dont le this compound .

Applications De Recherche Scientifique

Raloxifene 6-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in pharmacokinetic studies to understand the metabolism and bioavailability of raloxifene . Additionally, it is employed in clinical trials to evaluate the efficacy and safety of raloxifene in the prevention and treatment of osteoporosis and breast cancer . The compound is also used in the development of analytical methods for the quantification of raloxifene and its metabolites in biological samples .

Mécanisme D'action

Target of Action

Raloxifene 6-Glucuronide primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in mediating the effects of estrogen, a hormone that is involved in various physiological processes such as reproduction, cardiovascular health, and bone integrity .

Mode of Action

Raloxifene 6-Glucuronide acts as a selective estrogen receptor modulator (SERM) . This means it can act as both an estrogen agonist and antagonist, depending on the specific tissue . It exhibits estrogenic activity in some tissues, such as bone and the liver, and antiestrogenic activity in other tissues, such as the breasts and uterus .

Biochemical Pathways

Raloxifene 6-Glucuronide affects several biochemical pathways. It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It also activates the TGFβ3 promoter as a full agonist at nanomolar concentrations, and inhibits the estrogen response element-containing vitellogenin promoter expression .

Pharmacokinetics

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene 6-Glucuronide . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Result of Action

The main effects of Raloxifene 6-Glucuronide are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

Action Environment

The action of Raloxifene 6-Glucuronide can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in active UGTs could play a role in altered raloxifene glucuronidation in vivo . Moreover, the role of OATP1B1 is supported by the association of OATP1B1 *1b haplotype with higher serum concentrations of raloxifene species .

Analyse Biochimique

Biochemical Properties

Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM . This interaction with the estrogen receptor allows it to exert its effects on various biochemical reactions.

Cellular Effects

Raloxifene, the parent compound of Raloxifene 6-Glucuronide, has been shown to have estrogenic effects on bone and lipid metabolism, while mediating anti-estrogenic effects on uterine endometrium and breast tissues . It is reasonable to infer that Raloxifene 6-Glucuronide may have similar effects on cells and cellular processes.

Molecular Mechanism

Raloxifene 6-Glucuronide’s mechanism of action is likely related to its interaction with the estrogen receptor . By binding to this receptor, it can influence gene expression and cellular signaling pathways, potentially affecting a variety of cellular functions.

Temporal Effects in Laboratory Settings

It is known that raloxifene, its parent compound, is extensively metabolized to form Raloxifene 6-Glucuronide .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Raloxifene 6-Glucuronide in animal models. Studies on raloxifene have shown that its metabolism may be dependent on UGT1A8 genotype , which could potentially influence the effects of Raloxifene 6-Glucuronide.

Metabolic Pathways

Raloxifene 6-Glucuronide is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8 . This suggests that Raloxifene 6-Glucuronide is involved in glucuronidation, a major phase II metabolic pathway.

Transport and Distribution

It is known that glucuronide and sulfate metabolites of drugs typically require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

Given that it is a metabolite of raloxifene, it is likely to be found in the same subcellular locations as raloxifene, which include the cytoplasm where it can interact with estrogen receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le raloxifène 6-glucuronide peut être synthétisé par des procédés chimiques et microbiens. La synthèse chimique implique la glucuronidation du raloxifène à l'aide d'enzymes glucuronosyltransférases spécifiques . cette méthode ne permet pas toujours d'atteindre le rendement requis pour les essais cliniques .

Méthodes de production industrielle : Un procédé de bioconversion microbienne utilisant le micro-organisme Streptomyces sp NRRL 21489 a été identifié et mis à l'échelle pour la production de this compound . Ce processus implique la fermentation en cuve, suivie de la purification et de la caractérisation par des techniques telles que l'UV, la LC/MS et la spectroscopie RMN .

Analyse Des Réactions Chimiques

Types de réactions : Le raloxifène 6-glucuronide subit principalement des réactions de glucuronidation . Il est formé à partir du raloxifène par l'action des isoformes de l'UDP-glucuronosyltransférase UGT1A1 et UGT1A8 .

Réactifs et conditions courants : Le processus de glucuronidation implique l'utilisation de l'acide UDP-glucuronique comme co-substrat et d'enzymes glucuronosyltransférases spécifiques . Les conditions de réaction comprennent généralement un milieu aqueux avec un pH et une température appropriés pour favoriser l'activité enzymatique .

Principaux produits formés : Le principal produit formé par la glucuronidation du raloxifène est le this compound . D'autres métabolites glucuronidés comprennent le raloxifène 4'-glucuronide et le raloxifène 6,27-diglucuronide .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé dans les études pharmacocinétiques pour comprendre le métabolisme et la biodisponibilité du raloxifène . De plus, il est utilisé dans les essais cliniques pour évaluer l'efficacité et l'innocuité du raloxifène dans la prévention et le traitement de l'ostéoporose et du cancer du sein . Le composé est également utilisé dans le développement de méthodes analytiques pour la quantification du raloxifène et de ses métabolites dans les échantillons biologiques .

Mécanisme d'action

Le this compound exerce ses effets par son interaction avec les récepteurs aux œstrogènes. En tant que modulateur sélectif des récepteurs aux œstrogènes, il agit à la fois comme un agoniste et un antagoniste des œstrogènes, selon le tissu cible . Dans les tissus osseux, il mime les effets des œstrogènes, augmentant la densité minérale osseuse et réduisant le risque de fractures . Dans les tissus mammaires et utérins, il agit comme un antagoniste, réduisant le risque de cancers dépendants des œstrogènes . Les cibles moléculaires et les voies impliquées comprennent le récepteur aux œstrogènes et diverses voies de signalisation qui régulent le métabolisme osseux et la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Le raloxifène 6-glucuronide est unique parmi ses composés similaires en raison de sa glucuronidation spécifique en position 6. D'autres composés similaires comprennent le raloxifène 4'-glucuronide et le raloxifène 6,27-diglucuronide . Bien que ces composés partagent des voies métaboliques similaires, le this compound possède des propriétés pharmacocinétiques et des activités biologiques distinctes . Par exemple, le raloxifène 4'-glucuronide présente une activité anti-œstrogénique considérablement plus faible que le raloxifène lui-même .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPMSLSINDGEPM-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-50-7 | |

| Record name | Raloxifene 6-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RALOXIFENE 6-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

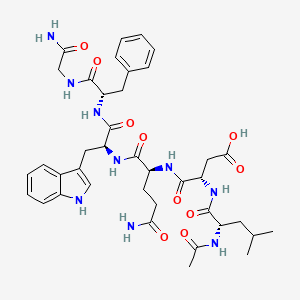

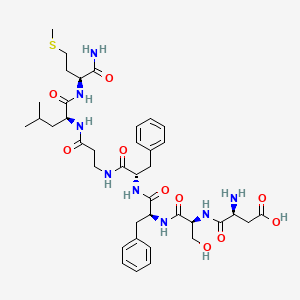

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)